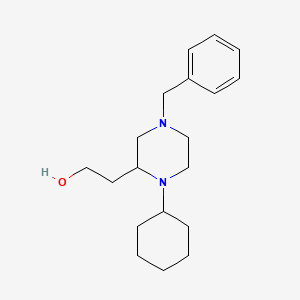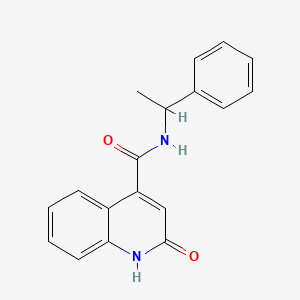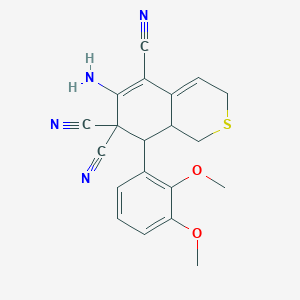
2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol, commonly known as JB-116, is a compound that has gained significant attention in the field of pharmacology due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological activities.
Aplicaciones Científicas De Investigación
JB-116 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant analgesic, anti-inflammatory, and anxiolytic activities. Additionally, it has been reported to possess antipsychotic and antidepressant properties. The compound has also been evaluated for its potential use in the treatment of neuropathic pain and as an adjunct therapy for opioid addiction.
Mecanismo De Acción
The exact mechanism of action of JB-116 is not fully understood. However, it has been suggested that the compound acts as a ligand for various receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. The compound has also been shown to modulate the activity of voltage-gated calcium channels and inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
JB-116 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its analgesic and antidepressant activities. The compound has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of JB-116 is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on JB-116. One of the areas of interest is the development of novel analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound's potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety, should be further explored. Finally, the role of JB-116 in modulating immune function and its potential as an immunomodulatory agent should also be investigated.
Conclusion:
In conclusion, JB-116 is a promising compound with significant potential as a therapeutic agent. Its high potency and selectivity for its target receptors make it a valuable tool for studying various physiological and pathological processes. The compound's analgesic, anti-inflammatory, and anxiolytic activities, as well as its potential as a treatment for neurological and psychiatric disorders, make it an exciting area of research. Further studies are needed to fully understand the compound's mechanism of action and to develop novel analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of JB-116 involves the reaction of 4-benzyl-1-cyclohexylpiperazine with ethylene glycol in the presence of a catalyst. The resulting product is then subjected to purification and characterization. The yield of this synthesis method is reported to be high, and the purity of the product is also satisfactory.
Propiedades
IUPAC Name |
2-(4-benzyl-1-cyclohexylpiperazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-14-11-19-16-20(15-17-7-3-1-4-8-17)12-13-21(19)18-9-5-2-6-10-18/h1,3-4,7-8,18-19,22H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALMMBRPMAOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-cyclohexyl-2-piperazinyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)

![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)

![N-(5-chloro-2-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6140605.png)
![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B6140614.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6140629.png)